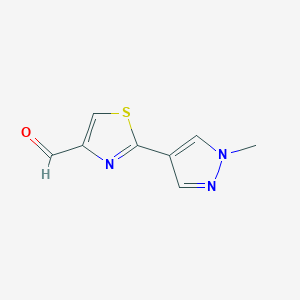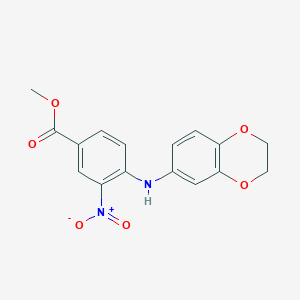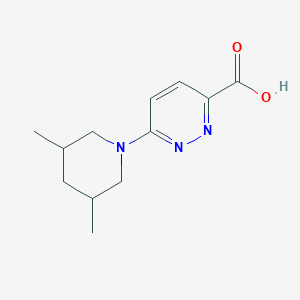
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde
Descripción general
Descripción
Pyrazole compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They are nitrogen-based hetero-aromatic compounds that have been used as scaffolds for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of these compounds can be established by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .
Physical And Chemical Properties Analysis
The physical form of similar compounds like “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile” is a colorless to yellow liquid or semi-solid or solid or lump .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Agents : A study synthesized derivatives that included a moiety similar to the specified compound and evaluated their antimicrobial, anti-inflammatory, and analgesic activities. It was found that many of these compounds displayed both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).
- Antimicrobial Activity of Schiff Bases : Schiff bases of chitosan derived from heteroaryl pyrazole derivatives (including compounds structurally related to the specified compound) showed antimicrobial activity dependent on the Schiff base moiety. These were effective against both gram-negative and gram-positive bacteria, as well as fungi (Hamed et al., 2020).
Anticancer Potentials
- Anticancer and Antibacterial Evaluation : Novel thiazolo[2,3-b]quinazolinones, incorporating a structure related to the specified compound, were synthesized and evaluated for their anticancer potency against human liver and breast cancer cell lines. Some compounds exhibited significant anticancer and antibacterial activities (Deshineni et al., 2020).
Synthetic Methods and Characterization
- Synthetic Processes for Novel Compounds : Various studies focused on the synthesis of novel compounds involving pyrazole carbaldehydes (related to the specified compound). These studies aimed to develop efficient methods for synthesizing compounds with potential biological activities, including antimicrobial properties (Papernaya et al., 2016).
Agricultural Applications
- Plant Growth Promoting Effects : Some studies have explored the synthesis of novel compounds using precursors structurally similar to the specified compound, assessing their effects on plant growth. These studies have found that certain derivatives can promote the growth of specific crops (Hassan et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-11-3-6(2-9-11)8-10-7(4-12)5-13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMNYEDYHCOJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1465542.png)
![(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465546.png)


![5-[Methyl(phenethyl)amino]-3-pyridazinol](/img/structure/B1465549.png)
![1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol](/img/structure/B1465550.png)
![7,11-Diazaspiro[5.6]dodecan-12-one](/img/structure/B1465551.png)
![(7R,8aS)-3,3-dimethyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465553.png)



![{1-[(5-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1465559.png)

